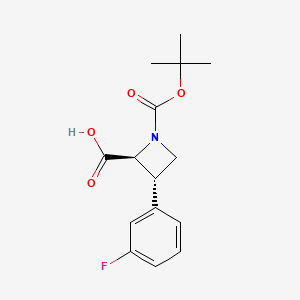![molecular formula C7H14ClNO B13577808 rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis: is a chemical compound with a complex structure that includes a fused bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis typically involves multi-step organic synthesisThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The purification process often includes recrystallization and chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions, although more research is needed to confirm its efficacy and safety .
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals .
Mecanismo De Acción
The mechanism of action of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridin-2-one hydrochloride
- rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrole hydrochloride
- rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
Uniqueness: rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is unique due to its specific fused bicyclic structure and the presence of the furo moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
Clave InChI |
WYIJMGLNWXEHHN-LEUCUCNGSA-N |
SMILES isomérico |
C1CNC[C@H]2[C@@H]1CCO2.Cl |
SMILES canónico |
C1CNCC2C1CCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
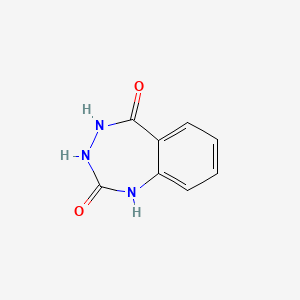

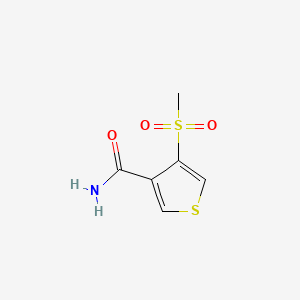
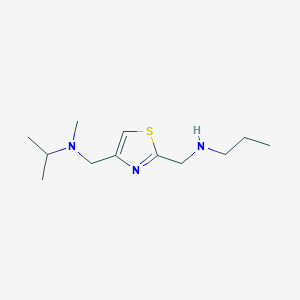
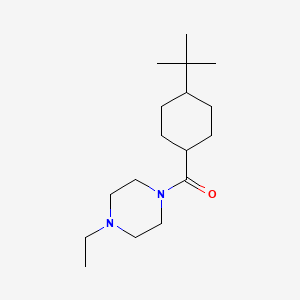

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
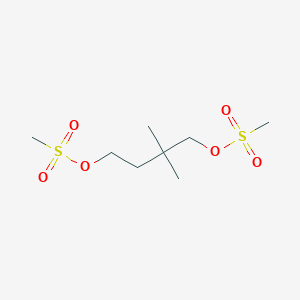
![1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
